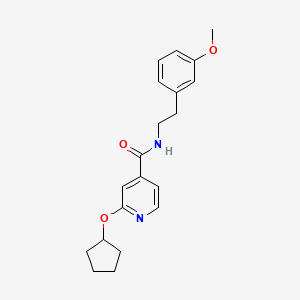
2-(cyclopentyloxy)-N-(3-methoxyphenethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopentyloxy)-N-(3-methoxyphenethyl)isonicotinamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyloxy group, a methoxyphenethyl group, and an isonicotinamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-N-(3-methoxyphenethyl)isonicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyclopentyloxy group: This step involves the reaction of cyclopentanol with an appropriate reagent, such as an alkyl halide, to form the cyclopentyloxy group.
Introduction of the methoxyphenethyl group: This step involves the reaction of 3-methoxyphenethylamine with an appropriate reagent, such as an acyl chloride, to form the methoxyphenethyl group.
Formation of the isonicotinamide moiety: This step involves the reaction of isonicotinic acid with an appropriate reagent, such as a coupling agent, to form the isonicotinamide moiety.
Coupling of the functional groups: The final step involves the coupling of the cyclopentyloxy group, the methoxyphenethyl group, and the isonicotinamide moiety to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient reagents, catalysts, and reaction conditions, as well as the development of scalable processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentyloxy)-N-(3-methoxyphenethyl)isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents, such as sodium borohydride or lithium aluminum hydride, to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Various reagents, such as alkyl halides, acyl chlorides, and others, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: The compound can be used in studies of biological processes and pathways, as well as in the development of new drugs and therapies.
Industry: The compound can be used in the development of new materials and products, as well as in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(cyclopentyloxy)-N-(3-methoxyphenethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(cyclopentyloxy)-N-(3-methoxyphenethyl)isonicotinamide can be compared with other similar compounds, such as:
2-(cyclopentyloxy)-N-(3-methoxyphenethyl)benzamide: This compound has a similar structure but with a benzamide moiety instead of an isonicotinamide moiety.
2-(cyclopentyloxy)-N-(3-methoxyphenethyl)pyridine: This compound has a similar structure but with a pyridine moiety instead of an isonicotinamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-cyclopentyloxy-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-8-4-5-15(13-18)9-11-22-20(23)16-10-12-21-19(14-16)25-17-6-2-3-7-17/h4-5,8,10,12-14,17H,2-3,6-7,9,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSPNDLHMMWITP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CC(=NC=C2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
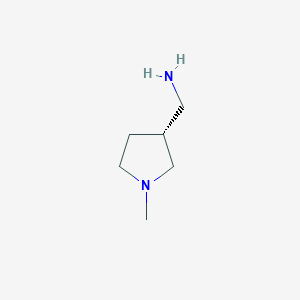
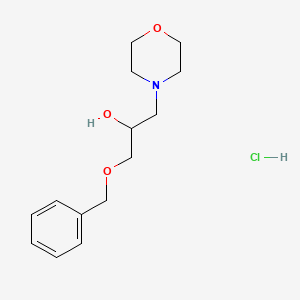
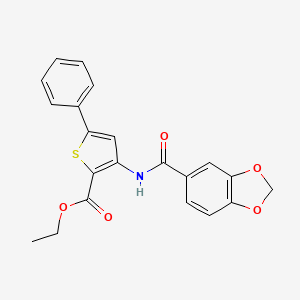
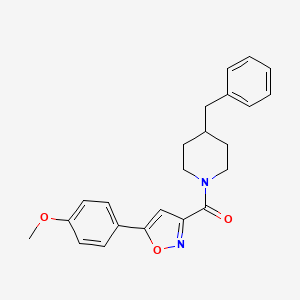

![(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine;hydrobromide](/img/new.no-structure.jpg)
![6-[5-[2-(7-Methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2953952.png)
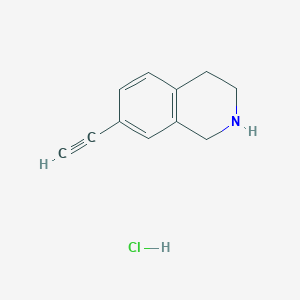
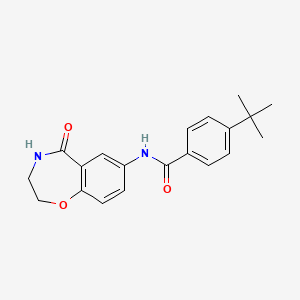
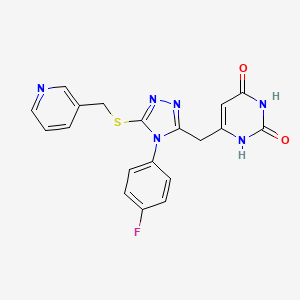
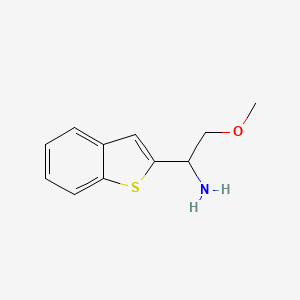
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2953963.png)
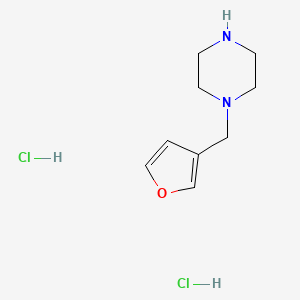
![2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2953965.png)
